molecular formula C9H9ClN2 B599708 Quinolin-5-amine hydrochloride CAS No. 152814-24-9

Quinolin-5-amine hydrochloride

Cat. No.: B599708
CAS No.: 152814-24-9
M. Wt: 180.635
InChI Key: TVFBMABMEWOYPG-UHFFFAOYSA-N
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Description

Quinolin-5-amine hydrochloride is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including quinolin-5-amine hydrochloride, can be achieved through various methods. Some of the common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of green and sustainable methods. These methods include:

Chemical Reactions Analysis

Types of Reactions

Quinolin-5-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolin-5-one, while reduction can yield quinolin-5-amine. Substitution reactions can produce a variety of derivatives, such as halogenated quinolines or alkylated quinolines .

Scientific Research Applications

Quinolin-5-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new materials.

    Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of quinolin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Quinolin-5-amine hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility and potential therapeutic applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

quinolin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFBMABMEWOYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741096
Record name Quinolin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152814-24-9
Record name Quinolin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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